1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine
Overview
Description
“1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .Molecular Structure Analysis
The molecular structure of “1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine” is characterized by the presence of a piperidine ring attached to an oxadiazole ring via a methylene bridge . The oxadiazole ring contains two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . Depending on the electron-withdrawing and donating substituents in the oxadiazole ring, a wide range of compounds has been designed, synthesized, and subjected to various applications .Scientific Research Applications
The compound “1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine” belongs to the class of 1,2,4-oxadiazoles which are known for their diverse range of applications in scientific research. Below are some potential applications based on the properties of 1,2,4-oxadiazoles and related research findings:
Medicinal Chemistry
1,2,4-Oxadiazoles have been studied for their potential as anti-infective agents , particularly against Trypanosoma cruzi cysteine protease cruzain . The electron-withdrawing nature of the 1,2-diazole fragment can be leveraged in drug design for improved stability and activity.
Synthetic Chemistry
These compounds have shown advantages in synthesis using Microwave Irradiation (MWI) , offering benefits like short reaction times and high yields . This could be applied in the synthesis of various pharmaceuticals.
Material Science
The electron-withdrawing properties make 1,2,4-oxadiazoles useful in conducting systems , potentially increasing quantum yield of fluorescence and molecule stability .
Agriculture
Novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their agricultural activities , showing moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties . They are known to interact with multiple receptors, which could be a potential target for this compound .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets and cause changes that result in their anti-infective properties .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biological activities, which suggests that they may influence multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
The future directions for “1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, given the wide range of biological activities exhibited by oxadiazoles . This could include the design of new chemical entities with potential anti-infective activity .
properties
IUPAC Name |
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-10-12-9(13-15-10)7-14-5-3-4-8(11)6-14/h8H,2-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDIOCPFJFEXGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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